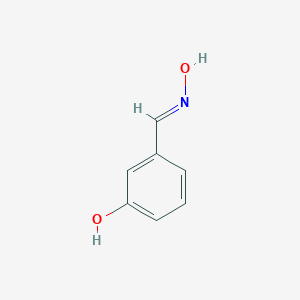

3-Hydroxybenzaldehyde oxime

Übersicht

Beschreibung

3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly and practical method. The general reaction is as follows:

3-Hydroxybenzaldehyde+Hydroxylamine Hydrochloride→3-Hydroxybenzaldehyde Oxime+Water+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to achieve maximum efficiency under catalyst-free conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Hydroxybenzaldehyde oxime has shown promise in medicinal applications, particularly as a precursor for the synthesis of biologically active compounds. Its derivatives have been investigated for their potential as:

- Antioxidants : Research indicates that certain derivatives of benzaldehyde oximes exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- ALR2 Inhibitors : Some studies highlight the potential of oxime derivatives as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds like O-benzyl oximes derived from benzaldehyde have demonstrated dual activity as ALR2 inhibitors and antioxidants .

Agricultural Applications

In the agricultural sector, this compound is utilized in the development of pesticides and herbicides. The compound's structure allows it to serve as a building block for:

- Pesticide Intermediates : Oximes are known for their insecticidal and herbicidal activities. For instance, they are used in synthesizing various nitrogen-containing pesticides that demonstrate low toxicity and high efficacy against pests .

- Biological Activity : Oxime derivatives have been reported to possess significant antimicrobial and antiviral properties, making them suitable candidates for developing new agricultural chemicals aimed at pest control .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which enhances reaction efficiency. This compound serves as an important intermediate in organic synthesis:

- Organic Synthesis : It is utilized in the production of other organic compounds, including pharmaceuticals and agrochemicals. The nucleophilic nature of oximes allows them to participate in various reactions, leading to the formation of complex molecules .

- Catalytic Reactions : In organic chemistry, oximes are employed in catalytic processes due to their ability to stabilize certain reaction intermediates .

Material Science

In material science, this compound has applications related to polymer chemistry:

- Polymer Precursors : It is involved in synthesizing polyamide materials such as Nylon 6 through its role as a precursor for caprolactam production .

- Coatings and Paints : Certain oximes are used as additives in paints and coatings to enhance properties like durability and resistance to environmental factors .

Case Studies and Research Findings

Several studies provide insights into the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 3-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, oxime compounds are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process is crucial in counteracting the toxic effects of organophosphates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Salicylaldehyde oxime: Similar structure but with the hydroxyl group at the ortho position.

4-Hydroxybenzaldehyde oxime: Hydroxyl group at the para position.

2-Hydroxybenzaldehyde oxime: Hydroxyl group at the ortho position.

Uniqueness

3-Hydroxybenzaldehyde oxime is unique due to the position of the hydroxyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Biologische Aktivität

3-Hydroxybenzaldehyde oxime (CAS Number: 139336-66-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is derived from the reaction of 3-hydroxybenzaldehyde with hydroxylamine. It belongs to the class of oximes, which are known for their diverse biological activities, including enzyme inhibition and reactivation properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Nucleophilic Addition : The nitrogen atom in the oxime acts as a nucleophile, forming a C=N bond with aldehydes and ketones, which are prevalent in many biological pathways.

- Biochemical Pathways : It is involved in the metabolism of aldehydes and ketones and can influence various biochemical pathways due to its ability to interact with different enzymes and proteins.

| Mechanism | Description |

|---|---|

| Nucleophilic Addition | Formation of C=N bond with target aldehydes/ketones |

| Enzyme Interaction | Inhibition or activation of specific enzymes |

| Cellular Effects | Vasculoprotective effects; reduction in inflammation |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, it has been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its role as a potential therapeutic agent in cancer treatment. The mechanism involves inducing apoptosis in cancer cells through various signaling pathways.

Case Studies

- Antimicrobial Activity Study : A study conducted on the antibacterial efficacy of this compound revealed inhibition rates exceeding 70% against E. coli and S. aureus. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Assessment : In vitro tests showed that this compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Eigenschaften

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.